Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate
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Overview
Description
Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidinone ring, a hydroxyphenyl group, and a benzoate ester, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions
Formation of Pyrrolidinone Ring: The initial step involves the cyclization of a suitable amine with a carboxylic acid derivative under acidic or basic conditions to form the pyrrolidinone ring.
Introduction of Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the pyrrolidinone intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the pyrrolidinone ring and the benzoate ester can be reduced to their respective alcohols.
Substitution: The hydroxy group can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It may also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate exerts its effects depends on its interaction with molecular targets. It may act as an inhibitor or activator of specific enzymes or receptors, modulating biochemical pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrrolidinone ring can engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxyphenylacetate
- Ethyl 4-hydroxybenzoate
- 4-Hydroxyphenylacetic acid
Uniqueness
Ethyl 4-{4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler analogs, this compound offers multiple sites for chemical modification, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C20H20N2O5 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 4-[4-[(4-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C20H20N2O5/c1-2-27-20(26)13-3-7-16(8-4-13)22-12-14(11-18(22)24)19(25)21-15-5-9-17(23)10-6-15/h3-10,14,23H,2,11-12H2,1H3,(H,21,25) |
InChI Key |
ZGRXMZBXPHFKKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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